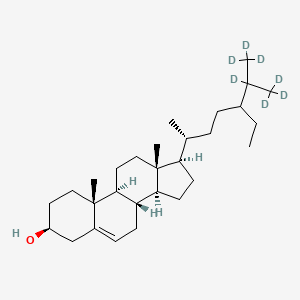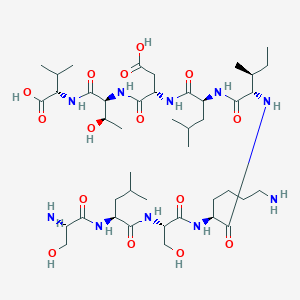
4-Oxo Ticlopidine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo Ticlopidine-d4 is a labeled analogue of 4-Oxo Ticlopidine, which is a metabolite of Ticlopidine. The compound has the molecular formula C14H8D4ClNOS and a molecular weight of 281.79. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
The preparation of 4-Oxo Ticlopidine-d4 generally involves deuterium-labeled organic synthesis techniques. Specific synthetic routes and reaction conditions can be found in specialized literature or patent documents. Industrial production methods for this compound are not widely documented, indicating that it is primarily synthesized for research purposes rather than large-scale industrial use.
Chemical Reactions Analysis
4-Oxo Ticlopidine-d4 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are typically detailed in specialized chemical literature. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
4-Oxo Ticlopidine-d4 is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference compound in mass spectrometry and other analytical techniques. In biology and medicine, it is studied for its potential effects on various biological pathways and its role as a metabolite of Ticlopidine .
Mechanism of Action
The mechanism of action of 4-Oxo Ticlopidine-d4 is closely related to that of Ticlopidine. Ticlopidine is a prodrug that is metabolized to an active form, which blocks the adenosine diphosphate receptor involved in glycoprotein GPIIb/IIIa receptor activation, leading to platelet aggregation. This inhibition involves a defect in the mobilization from the storage sites of the platelet granules to the outer membrane .
Properties
Molecular Formula |
C14H12ClNOS |
|---|---|
Molecular Weight |
281.79 g/mol |
IUPAC Name |
5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C14H12ClNOS/c15-12-4-2-1-3-10(12)9-16-7-5-13-11(14(16)17)6-8-18-13/h1-4,6,8H,5,7,9H2/i1D,2D,3D,4D |
InChI Key |
KQQBLQBNIVSMLU-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])CN2CCC3=C(C2=O)C=CS3)Cl)[2H])[2H] |
Canonical SMILES |
C1CN(C(=O)C2=C1SC=C2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


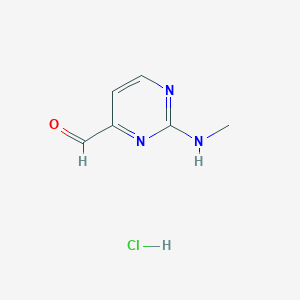
![trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]methyl]phosphinate](/img/structure/B12431662.png)
![[(1S,8S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate](/img/structure/B12431674.png)
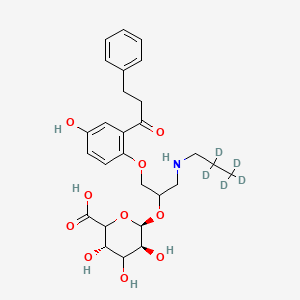
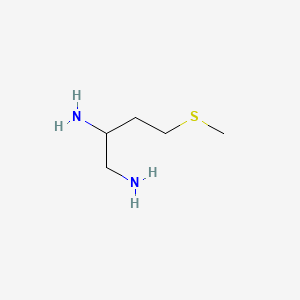



![2-(hydroxymethyl)-6-[[(1S,9R,14R)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12431714.png)
![(2R)-2-acetamido-3-[[2-amino-9-[(4-chlorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12431720.png)

